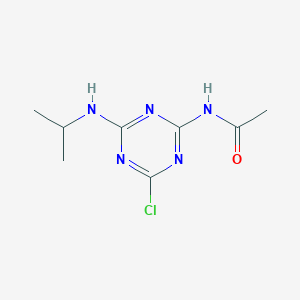

Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-, is a chemical compound that is used in a variety of scientific and medical applications. It is a white crystalline solid with a molecular weight of 231.63 g/mol and a melting point of 157-158°C. Acetamide is a derivative of chloroacetamide, and is mainly used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the production of polymers, catalysts, and other chemicals.

Wissenschaftliche Forschungsanwendungen

Occurrence and Transport in Environmental Systems

The study of acetamide derivatives in the environment, particularly in streams of the Mississippi River Basin, reveals significant insights into their occurrence, transport, and potential environmental impact. Acetochlor, a related herbicide, was found in the majority of samples collected from the Mississippi River Basin, indicating widespread usage and the ability of these compounds to persist and travel in aquatic environments. This research underlines the importance of monitoring and managing the environmental presence of such herbicides to ensure water quality and ecological health (Clark & Goolsby, 1999).

Herbicide Efficacy and Application

Herbicide formulations containing acetamide derivatives are crucial for agricultural productivity, especially in controlling weed growth in crops such as sorghum. Research conducted on no-till sorghum demonstrated the efficacy of herbicides, including acetochlor, for summer annual weed control, highlighting the role of such chemicals in sustainable agricultural practices (Wicks & Grabouski, 1986).

Microbial Interaction and Degradation

Investigations into the microbial adsorption of cyanazine and metolachlor, compounds structurally related to the specified acetamide, provide valuable information on the biological processes affecting the fate of these herbicides in the environment. The study highlights the role of bacterial biomass in adsorbing pesticides, suggesting that microbial communities significantly influence the persistence and bioavailability of these chemicals in soil and water systems (Liu et al., 1998).

Synthesis and Antiviral Activity

Research into the synthesis of acetamide derivatives for antiviral applications represents a promising area of pharmaceutical chemistry. The synthesis of specific acetamide derivatives demonstrated potential antiviral activity against influenza A virus H1N1, showcasing the versatility of acetamide compounds in contributing to the development of new antiviral drugs (Demchenko et al., 2020).

Eigenschaften

IUPAC Name |

N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN5O/c1-4(2)10-7-12-6(9)13-8(14-7)11-5(3)15/h4H,1-3H3,(H2,10,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGOTEDYNQVLGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232301 |

Source

|

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

CAS RN |

83364-15-2 |

Source

|

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083364152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

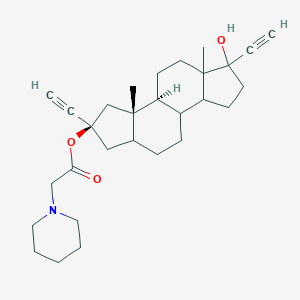

![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)

![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)